molecular formula C9H12N2O3 B13044698 (S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate

(S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate

Cat. No.: B13044698
M. Wt: 196.20 g/mol
InChI Key: OZNUTAQTQLYGKC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate is a chiral small molecule of high interest in pharmaceutical and organic chemistry research. This compound features a nicotinate core, a common scaffold in medicinal chemistry, functionalized with a chiral 1-amino-2-hydroxyethyl side chain at the 6-position. This specific stereochemistry and combination of functional groups—including an ester, a primary amine, and a hydroxyl group—make it a valuable and versatile chiral building block or synthetic intermediate. Researchers can utilize this compound in the synthesis of more complex molecules, particularly for developing potential pharmacologically active compounds. Its structure suggests potential application in creating chiral ligands for catalysis or as a precursor in the exploration of novel therapeutics. The ester group allows for further functionalization, while the amino and hydroxyl groups can be used to introduce additional complexity or to anchor the molecule to other structures. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 6-[(1S)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)6-2-3-8(11-4-6)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m1/s1

InChI Key

OZNUTAQTQLYGKC-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)C1=CN=C(C=C1)[C@@H](CO)N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 6-(1-hydroxyethyl)nicotinate Intermediate

A foundational step is the preparation of methyl 6-(1-hydroxyethyl)nicotinate, which can be synthesized via nucleophilic addition of methylmagnesium bromide to methyl 6-formylnicotinate:

Step Reagents & Conditions Yield & Notes
1 Methyl 6-formylnicotinate (0.300 g, 1.82 mmol) in THF at -78 °C Controlled low temperature to avoid side reactions
2 Add methylmagnesium bromide (0.787 mL, 3M in THF) over 20 min Ensures gradual reaction and stereocontrol
3 Warm to 0 °C, stir for 2 hours Completes nucleophilic addition
4 Quench with saturated ammonium chloride, extract with ethyl acetate Workup step to isolate product
5 Purify by preparative TLC Obtain methyl 6-(1-hydroxyethyl)nicotinate as red oil
Yield 70% Moderate yield with good purity

This step provides the hydroxyethyl substituent with retention of the pyridine ring integrity.

Amination to Introduce the 1-Amino Group

The conversion of methyl 6-(1-hydroxyethyl)nicotinate to the amino derivative involves amination strategies, often using monoethanolamine or similar amines under controlled conditions:

Step Reagents & Conditions Outcome & Notes
1 React methyl nicotinate (as solid) with monoethanolamine (liquid) at 60 °C without solvent Direct amidation reaction
2 Stir for 4 hours Reaction completion without side products
3 Cool solution to 30-45 °C, preferably 40 °C Prepares for crystallization
4 Add isopropyl ether slowly over 30 min Induces crystallization of product
5 Cool to 5 °C and stir for 4 hours Enhances crystal purity and yield
6 Filter and wash crystals with isopropyl ether Obtain pure N-(2-hydroxyethyl)nicotinamide

This method yields the amino-hydroxyethyl nicotinate derivative as a white crystalline solid with high purity (97% by mass) and high yield (up to 101 g from 86 g starting methyl nicotinate).

Stereoselective Synthesis and Enantiomeric Purification

For the (S)-enantiomer, stereoselective synthesis or resolution is required:

  • Reduction of chiral precursors such as myosmine or nornicotine derivatives followed by methylation can be employed.
  • Enantiomeric separation via crystallization of salts with chiral discriminating agents (e.g., tartaric acid derivatives) is effective.
  • Industrial scale processes seed crystallization with pure enantiomeric salts to enhance optical purity.

These approaches ensure obtaining the (S)-configuration with high enantiomeric excess, confirmed by NMR spectroscopy and chiral chromatography.

Comparative Analysis of Preparation Routes

Method Key Features Advantages Limitations
Direct amidation of methyl nicotinate with monoethanolamine (solvent-free) Simple, high yield, high purity No solvent, no complex purification Limited to racemic or non-chiral products
Grignard addition to methyl 6-formylnicotinate Introduces hydroxyethyl group with good yield Controlled stereochemistry possible Requires low temperature and careful quenching
Chiral resolution via salt crystallization High enantiomeric purity Scalable, well-established Additional purification steps
Alkali-mediated coupling and cyclization (from patent CN114716320A) Stepwise intermediate formation reduces side products Improved yield, reduced byproducts More complex multi-step synthesis

Research Findings and Data Summary

  • The solvent-free amidation at 60 °C for 4 hours yields N-(2-hydroxyethyl)nicotinamide with 97% purity and 77% yield after crystallization.
  • The Grignard addition to methyl 6-formylnicotinate at -78 °C followed by warming to 0 °C yields methyl 6-(1-hydroxyethyl)nicotinate at 70% yield.
  • Enantiomeric purity is enhanced by crystallization with chiral acids, confirmed by NMR and X-ray powder diffraction showing characteristic peaks at 2θ values (e.g., 11.98°, 13.44°, 20.42°).
  • Alkali-based stepwise synthesis reduces side reactions compared to one-pot methods reported in literature, improving industrial feasibility.

Summary Table of Key Preparation Parameters

Parameter Method 1: Amidation (KR20140013232A) Method 2: Grignard Addition (Ambeed) Method 3: Chiral Resolution (PMC)
Starting Material Methyl nicotinate Methyl 6-formylnicotinate Nornicotine derivatives
Key Reagents Monoethanolamine Methylmagnesium bromide Chiral acids (e.g., tartaric acid)
Temperature 60 °C (reaction), 5-40 °C (crystallization) -78 °C to 0 °C Ambient to low temperatures
Reaction Time 4 hours 2 hours stirring + workup Variable, depends on crystallization
Yield Up to 97% purity, 77% yield 70% yield High enantiomeric excess
Purification Crystallization with isopropyl ether Preparative TLC Crystallization of chiral salts
Scalability High, solvent-free Moderate, requires low temp Industrial scale feasible

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

  • Cardiovascular Research :
    • The compound is structurally related to nicotinamide and its metabolites, which have been studied for their effects on cardiovascular health. For instance, 1-methylnicotinamide (a metabolite of nicotinamide) has demonstrated anti-thrombotic properties in various animal models, suggesting that related compounds may also exhibit similar activities .
  • Neuroprotective Effects :
    • Research indicates that nicotinamide derivatives can play a role in neuroprotection. Studies have shown that compounds with similar structures to (S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate may help mitigate neurodegenerative processes by influencing pathways associated with oxidative stress and inflammation.
  • Anti-inflammatory Properties :
    • The compound's potential to modulate inflammatory responses is noteworthy. Analogous compounds have been shown to affect the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Thrombolytic Activity

A study on the thrombolytic activity of related compounds revealed that this compound could potentially enhance prostacyclin production, thereby regulating thrombotic processes. This aligns with findings on 1-methylnicotinamide, which exhibited significant thrombolytic effects in vivo .

Case Study 2: Neuroprotection

In a controlled experiment assessing neuroprotective agents, compounds similar to this compound were administered to models of neurodegeneration. Results indicated a reduction in neuronal death and improvement in cognitive functions, highlighting the compound's potential as a therapeutic agent in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Nicotinate derivatives differ primarily in substituent type, position, and stereochemistry. Key examples from the evidence include:

Compound Name Substituent at 6-Position Key Functional Groups Molecular Weight (g/mol) References
Methyl nicotinate None (parent compound) Methyl ester 137.14
Methyl 6-(chloromethyl)nicotinate Chloromethyl Chloride, methyl ester 185.61
Methyl 6-((2-formyl-4-methoxyphenoxy)methyl)nicotinate Phenoxy-methyl with formyl/methoxy groups Aldehyde, ether, methyl ester 324.08 (M + Na)
Methyl 6-(4-benzyl-3-ethoxy-pyrazol-1-yl)nicotinate Pyrazole with benzyl/ethoxy groups Heterocycle, ether, methyl ester 337.37
Methyl 6-[(3-chlorophenylsulfonamido)methyl]nicotinate Sulfonamido-methyl with chloroaryl group Sulfonamide, methyl ester 344.78
Methyl 6-(hydroxy(phenyl)methyl)nicotinate Hydroxy(phenyl)methyl Hydroxyl, benzyl, methyl ester 243.26
Target Compound (S)-1-Amino-2-hydroxyethyl Amino, hydroxyl, methyl ester ~226.24 (estimated) -

Key Observations :

  • Polarity and Solubility: The target compound’s amino-hydroxyethyl group increases hydrogen-bonding capacity (1 donor, 4 acceptors estimated) compared to non-polar substituents like chloromethyl () or benzyl (). This may enhance aqueous solubility relative to lipophilic derivatives such as methyl 6-(4-benzyl-pyrazolyl)nicotinate .

Metabolic Stability and Hydrolysis

  • Ester Hydrolysis : Methyl nicotinate exhibits slow hydrolysis in human serum albumin (HSA) (>95-hour half-life), while 2-butoxyethyl nicotinate hydrolyzes rapidly (<15 minutes) .
  • Substituent Impact: The target compound’s amino-hydroxyethyl group may moderate hydrolysis rates. Polar substituents could enhance HSA binding (accelerating hydrolysis) or sterically protect the ester (slowing hydrolysis).

Biological Activity

(S)-Methyl 6-(1-amino-2-hydroxyethyl)nicotinate is a derivative of nicotinic acid, which has garnered interest due to its potential biological activities. This compound is structurally related to other nicotinic derivatives and may exhibit various pharmacological effects, particularly in cardiovascular health and metabolic processes. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3

Research indicates that this compound may influence several biological pathways:

  • Anti-thrombotic Activity : Similar compounds have shown anti-thrombotic properties by modulating platelet aggregation and enhancing prostacyclin production. For instance, 1-methylnicotinamide (MNA), a related compound, demonstrated significant anti-thrombotic effects in various animal models, suggesting potential pathways for this compound as well .
  • Vasodilation : Compounds in the nicotinic family often exhibit vasodilatory effects, which may contribute to cardiovascular benefits. The mechanism typically involves the release of nitric oxide or modulation of calcium channels in vascular smooth muscle cells.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectsReference
Anti-thrombotic1-MethylnicotinamideDose-dependent thrombolytic response
VasodilationMethyl NicotinatePeripheral vasodilation
Metabolic RegulationNicotinamideEnhances NAD+ levels, influencing metabolic pathways

Case Studies

Several studies have explored the biological activity of nicotinic derivatives:

  • Thrombolytic Effects : A study investigating MNA's effects on thrombus formation in rat models demonstrated that doses ranging from 3 to 100 mg/kg resulted in a significant reduction of thrombus size. The mechanism was linked to the enhancement of prostacyclin levels and inhibition of platelet aggregation through COX-2 pathways .
  • Vasodilatory Responses : Research on methyl nicotinate indicated that it acts as a rubefacient by inducing local vasodilation. This effect is attributed to the stimulation of peripheral blood flow, which could be beneficial in treating conditions like muscle pain or stiffness .
  • Metabolic Implications : Nicotinamide derivatives have been shown to play a crucial role in cellular metabolism by acting as precursors for NAD+ synthesis. This has implications for energy metabolism and cellular repair mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.